molecular formula C9H11ClO2 B1278227 1-(2-Chloroethoxy)-4-methoxybenzene CAS No. 3383-74-2

1-(2-Chloroethoxy)-4-methoxybenzene

Cat. No.: B1278227
CAS No.: 3383-74-2
M. Wt: 186.63 g/mol
InChI Key: CAMJRUQPYAEKHX-UHFFFAOYSA-N
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Description

Significance of Aryl Ether Linkages and Halogenated Ethers in Chemical Research

Halogenated ethers are a distinct subclass of ethers that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on their carbon framework. echemi.com These compounds have found diverse applications, from their historical and current use as inhalation anesthetics in medicine to their role in material science, where they can enhance the fire resistance of polymers. echemi.comlongdom.org The introduction of a halogen atom can significantly alter the chemical and physical properties of an ether, influencing its reactivity and interactions. In pharmaceutical research, halogen substitution is a strategic tool in drug design, used to modulate a molecule's properties for targeted therapeutic action. numberanalytics.com

Overview of Methoxybenzene Derivatives in Synthetic Strategies

Methoxybenzene, commonly known as anisole (B1667542), is a simple aryl ether that serves as a fundamental building block in organic synthesis. fishersci.com The defining feature of methoxybenzene derivatives is the methoxy (B1213986) group (-OCH3), an electron-donating group that activates the attached benzene (B151609) ring towards electrophilic aromatic substitution. fishersci.com This activation is not uniform across the ring; the methoxy group directs incoming electrophiles preferentially to the ortho and para positions. chemscene.com

This directing effect is a powerful tool for synthetic chemists, allowing for the regioselective functionalization of the aromatic ring. Consequently, methoxybenzene and its derivatives are valuable precursors in the synthesis of a wide range of more complex molecules. pharmaffiliates.com They are integral to the production of various pharmaceuticals, agrochemicals, dyes, and polymers. numberanalytics.compharmaffiliates.com Furthermore, the characteristic scent of anisole and its derivatives has led to their use in the fragrance industry. numberanalytics.comfishersci.com

Structural Context and Research Relevance of 1-(2-Chloroethoxy)-4-methoxybenzene within Substituted Benzene Systems

This compound is a disubstituted benzene derivative that incorporates the key structural features discussed previously: an aryl ether linkage, a halogenated alkyl chain, and a methoxy-substituted aromatic ring. Its structure consists of a benzene ring substituted with a methoxy group and a 2-chloroethoxy group at positions 1 and 4, respectively.

The presence of the terminal chlorine atom on the ethoxy side chain introduces a reactive site into the molecule. This chloro group can participate in nucleophilic substitution reactions, making this compound a useful intermediate for the synthesis of more elaborate molecules. For instance, it can be used in reactions like the Vilsmeier-Haack reaction to create complex heterocyclic scaffolds. smolecule.com This reactivity makes it a building block for creating a variety of organic compounds, potentially for use in pharmaceuticals and agrochemicals. smolecule.com The methoxy group, being in the para position to the chloroethoxy group, influences the electronic properties of the benzene ring.

The research relevance of such structures is highlighted by related compounds. For example, 1-(2-Chloroethoxy)-2-methoxybenzene has been identified as an impurity in the manufacturing of Carvedilol, a beta-blocker medication, underscoring the importance of understanding the synthesis and properties of these types of molecules in pharmaceutical chemistry. pharmaffiliates.com

Below is a table summarizing the known properties of this compound.

PropertyValueSource(s)
CAS Number 3383-74-2 smolecule.comechemi.compharmaffiliates.com
Molecular Formula C₉H₁₁ClO₂ smolecule.comechemi.compharmaffiliates.com
Molecular Weight 186.63 g/mol smolecule.com
Appearance Colorless to yellow liquid smolecule.com
Boiling Point 125-128 °C (at 13.0 mbar) smolecule.com
Density ~1.13 g/mL smolecule.com
Solubility Soluble in methanol, dichloromethane (B109758); limited solubility in water (130 mg/L at 20°C) smolecule.com
IUPAC Name This compound smolecule.com

Compound Index

Properties

IUPAC Name

1-(2-chloroethoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMJRUQPYAEKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435259
Record name 1-(2-chloroethoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3383-74-2
Record name 1-(2-Chloroethoxy)-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3383-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-chloroethoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of 1 2 Chloroethoxy 4 Methoxybenzene

Nucleophilic Substitution Reactions Involving the Chloroethoxy Group

The chloroethoxy group is a key site for nucleophilic substitution reactions, where the chlorine atom acts as a leaving group. These reactions are fundamental for modifying the side chain and introducing a variety of functional groups.

Pathways and Stereochemical Considerations

Nucleophilic substitution reactions at the chloroethoxy group can proceed through either an S(_N)1 or S(_N)2 mechanism, with the operative pathway being influenced by factors such as the nature of the nucleophile, solvent, and the stability of potential carbocation intermediates. masterorganicchemistry.comnih.govyoutube.comanu.edu.au

The S(_N)2 mechanism is a one-step, concerted process where the nucleophile attacks the carbon atom bonded to the chlorine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.comyoutube.com This pathway is generally favored by strong nucleophiles and polar aprotic solvents. youtube.compressbooks.pub For 1-(2-chloroethoxy)-4-methoxybenzene, the primary nature of the carbon bearing the chlorine atom suggests a predisposition towards the S(_N)2 pathway, as primary carbocations are generally unstable. masterorganicchemistry.comyoutube.com

The S(_N)1 mechanism , in contrast, is a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.comyoutube.com This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation. youtube.compressbooks.pub While a primary carbocation at the chloroethoxy group is unlikely, rearrangement to a more stable carbocation could theoretically occur under certain conditions, though this is not a commonly reported pathway for this specific substrate.

The stereochemical outcome of these reactions is a direct consequence of the mechanism. An S(_N)2 reaction results in a predictable inversion of configuration, while an S(_N)1 reaction, proceeding through a planar carbocation, would lead to a mixture of stereoisomers if a chiral center were present. masterorganicchemistry.com

Influence of Substituents on Reaction Kinetics

The kinetics of nucleophilic substitution reactions on the chloroethoxy group are influenced by the electronic properties of substituents on the aromatic ring. The methoxy (B1213986) group (-OCH(_3)) at the para position is an electron-donating group through resonance, which increases the electron density on the benzene (B151609) ring. vaia.comstackexchange.comyoutube.com This electronic effect can have a modest impact on the reactivity of the chloroethoxy side chain.

While the primary factor governing the rate of S(_N)2 reactions is steric hindrance around the reaction center, electronic effects transmitted through the aromatic system can play a secondary role. An increase in electron density on the benzene ring due to the methoxy group might slightly decrease the electrophilicity of the carbon-chlorine bond, potentially slowing down the rate of nucleophilic attack to a small extent. Conversely, in any reaction with S(_N)1 character, the electron-donating nature of the methoxy group would stabilize a potential carbocation intermediate, thereby increasing the reaction rate.

Electrophilic Aromatic Substitution Reactions on the Methoxybenzene Moiety

The methoxy-substituted benzene ring is activated towards electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic core.

Vilsmeier-Haack Reaction for Formyl Group Introduction

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds. mdpi.comchemistrysteps.comwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl(_3)), to introduce a formyl group (-CHO) onto the aromatic ring. chemistrysteps.comwikipedia.org

The methoxybenzene moiety of this compound is sufficiently activated to undergo the Vilsmeier-Haack reaction. The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich aromatic ring to form an iminium ion intermediate, which is then hydrolyzed during workup to yield the corresponding aryl aldehyde. chemistrysteps.comwikipedia.org It is important to note that while the reaction is generally effective for activated arenes, substrates like 1,4-dimethoxybenzene (B90301) have been reported to be unreactive under standard Vilsmeier-Haack conditions using DMF/POCl(_3). sciencemadness.org However, the presence of a single activating methoxy group in this compound should allow for successful formylation.

Regioselectivity and Electronic Effects of Methoxy and Chloroethoxy Groups

The regiochemical outcome of electrophilic aromatic substitution on this compound is dictated by the directing effects of the two substituents. The methoxy group is a powerful activating group and an ortho, para-director. vaia.comopenstax.orgwikipedia.orgyoutube.com This is due to its ability to donate a lone pair of electrons from the oxygen atom into the benzene ring via resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions. stackexchange.comyoutube.comyoutube.com

The chloroethoxy group, on the other hand, is generally considered to be a deactivating group due to the electron-withdrawing inductive effect of the oxygen and chlorine atoms. However, the oxygen atom's lone pair can participate in resonance, making it an ortho, para-director. openstax.org

In the case of this compound, the powerful activating and ortho, para-directing effect of the methoxy group dominates. Since the para position is already occupied by the chloroethoxy group, electrophilic attack will be directed to the positions ortho to the methoxy group.

Reaction Type Reagents Expected Product(s)
Vilsmeier-Haack FormylationDMF, POCl(_3)2-Formyl-1-(2-chloroethoxy)-4-methoxybenzene
NitrationHNO(_3), H(_2)SO(_4)1-(2-Chloroethoxy)-4-methoxy-2-nitrobenzene
HalogenationBr(_2), FeBr(_3)2-Bromo-1-(2-chloroethoxy)-4-methoxybenzene

Metal-Catalyzed Transformations and C-Cl Bond Activation

The carbon-chlorine bond in the chloroethoxy group can be activated and transformed using various metal catalysts. These reactions are valuable for forming new carbon-carbon and carbon-heteroatom bonds.

While specific examples for this compound are not extensively documented, analogous transformations of alkyl and aryl chlorides are well-established. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful methods for C-C bond formation. However, these are more commonly applied to aryl or vinyl halides.

The activation of the C-Cl bond in the chloroethoxy group would likely require specific catalytic systems. For example, density functional theory calculations have been used to study the double C-Cl bond activation of dichloromethane (B109758) at a cobalt complex, indicating that such transformations are mechanistically complex. rsc.org It is plausible that similar catalytic approaches could be developed for the selective activation and functionalization of the C-Cl bond in this compound, opening up further avenues for its chemical modification.

Exploration of Cross-Coupling Reactions

Currently, there are no specific studies detailing the participation of this compound in cross-coupling reactions. However, the structural features of this molecule—namely the chloroalkyl group and the aryl ether linkage—suggest potential reactivity in such transformations.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium. rsc.orgnih.gov The reactivity of this compound would likely involve either the C-Cl bond of the ethoxy side chain or the C-O bond of the aryl ether.

The activation of C(aryl)-O bonds in aryl ethers for cross-coupling is known to be challenging due to the bond's robustness. nih.govresearchgate.net Nickel catalysts, in particular, have shown promise in activating these otherwise unreactive bonds. nih.gov For a molecule like this compound, a nickel-catalyzed reaction could potentially cleave the C(aryl)-O bond for coupling with various nucleophiles.

More directly relevant is the chemistry of the chloroethoxy group. A study by Novák and coworkers detailed a palladium-catalyzed cross-coupling approach to form 2-chloroethoxy-arenes from aryl chlorides and a sodium tetrakis-(2-chloroethoxy) borate (B1201080) salt. rsc.orgnih.gov This work highlights the compatibility of the chloroethoxy moiety with palladium catalysis and its utility in synthesis. rsc.orgnih.gov While this is a synthesis of the chloroethoxy group rather than a reaction of it, it demonstrates that the functional group can be stable under certain cross-coupling conditions. The subsequent substitution of the chloride is presented as a key synthetic step, suggesting that the C-Cl bond in a compound like this compound is a likely site for nucleophilic attack, which could be preceded by a metal-catalyzed activation step. rsc.orgnih.gov

Below is a table summarizing general conditions for related cross-coupling reactions, which could hypothetically be adapted for this compound.

Catalyst SystemCoupling PartnersReaction TypeReference
Palladium Acetate / Phosphine LigandAryl Chlorides & Sodium tetrakis-(2-chloroethoxy) borateC-O Coupling rsc.orgnih.gov
Ni(0) / PCy3Aryl Ethers & Grignard ReagentsC-C Coupling nih.gov
Ni(0) / NHC LigandAryl Ethers & Organoboron ReagentsC-C Coupling nih.gov

Investigations into Radical-Mediated Mechanisms

There is no specific research in the scientific literature concerning the radical-mediated mechanisms of this compound. However, the general principles of radical chemistry allow for speculation on its potential reactivity.

Radical reactions often involve initiation, propagation, and termination steps. mdpi.com For this compound, a radical could potentially be generated at several positions. For instance, under appropriate conditions, a radical initiator could abstract a hydrogen atom from the ethoxy chain, or a single-electron transfer process could lead to the cleavage of the C-Cl bond to form an alkyl radical. The aromatic ring itself could also participate in radical addition reactions. chempedia.info

The Minisci reaction, for example, involves the addition of an alkyl radical to an electron-deficient heteroarene. nih.gov While the methoxy-substituted benzene ring in this compound is electron-rich, and thus not a typical substrate for the classic Minisci reaction, related radical aromatic substitution pathways exist. chempedia.info

The reaction of organic peroxy radicals with unsaturated compounds is another area of radical chemistry that could be relevant, although these reactions are often studied in the context of atmospheric chemistry. rsc.org

Quantum Chemical Calculations and Reaction Mechanism Elucidation

No specific quantum chemical calculations for this compound have been reported in the literature. Such calculations are powerful tools for understanding and predicting chemical reactivity. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules and predict their reactivity. researchgate.net While no DFT studies have been published for this compound, a hypothetical study could explore several aspects of its reactivity.

For instance, DFT calculations could model the reaction pathways for nucleophilic substitution at the chloroethoxy group, comparing the energetics of different nucleophiles and reaction mechanisms (e.g., SN1 vs. SN2). It could also be used to study the feasibility of C-O bond cleavage in potential cross-coupling reactions. By calculating the energies of reactants, transition states, and products, a likely reaction mechanism could be elucidated.

As an example of the application of DFT, a study on 3,3′,4,4′,5,5′-hexachlorobiphenyl used DFT-based descriptors to analyze the molecule's toxicity and identify probable reactive sites. researchgate.net A similar approach for this compound could map out the molecular electrostatic potential to predict sites susceptible to electrophilic or nucleophilic attack.

Theoretical Prediction of Reactivity Descriptors

Global and local reactivity descriptors derived from DFT can provide quantitative measures of a molecule's reactivity. researchgate.net For this compound, these descriptors could offer insights into its chemical behavior in the absence of experimental data.

Table of Theoretical Reactivity Descriptors (Hypothetical)

DescriptorDefinitionPredicted Information for this compound
HOMO/LUMO Energies Energy of the Highest Occupied/Lowest Unoccupied Molecular OrbitalIndicates the molecule's ability to donate or accept electrons. The methoxy group would likely raise the HOMO energy, suggesting susceptibility to oxidation. The chloroethoxy group would influence the LUMO, indicating a potential site for nucleophilic attack.
Chemical Hardness (η) Resistance to change in electron distributionA lower value suggests higher reactivity.
Electronegativity (χ) The power to attract electronsProvides insight into the molecule's overall electronic character.
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electronsQuantifies the electrophilic nature of the molecule.
Fukui Functions (f(r)) Indicates the change in electron density at a point r when the number of electrons changesPredicts the most likely sites for nucleophilic, electrophilic, and radical attack. For this molecule, the carbon bearing the chlorine would be a predicted site for nucleophilic attack.

These descriptors would be calculated from the optimized molecular geometry of the compound and would provide a theoretical foundation for understanding its reactivity in various chemical transformations.

Synthesis and Exploration of Derivatives and Analogues of 1 2 Chloroethoxy 4 Methoxybenzene

Structural Modifications of the Chloroethoxy Chain

The 2-chloroethoxy group is a key reactive handle on the molecule, allowing for a variety of chemical transformations. Its ability to undergo nucleophilic substitution reactions is of particular interest for introducing new functional groups and extending the carbon chain.

Elongation and Functionalization of the Ether Linkage

The ether linkage and the terminal chlorine atom in the chloroethoxy chain provide opportunities for structural elaboration. One common modification involves the extension of this chain. For instance, analogues such as 1-chloro-4-[2-(2-chloroethoxy)ethoxy]benzene (B13857064) feature an additional ethoxy unit, which increases the chain length and alters the molecule's physical properties, such as hydrophilicity. Further functionalization can be achieved through substitution reactions. The chloro group can be readily displaced by various nucleophiles, including amines and thiols, to yield corresponding amines or thioethers, respectively.

Introduction of Diverse Terminal Groups

A primary strategy for modifying the chloroethoxy chain involves the substitution of the terminal chlorine atom. The chlorine acts as a leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of terminal functional groups, significantly diversifying the molecular structure. For example, compounds containing a 2-chloroethoxy chain can be readily modified through reactions with various amines to create aminoalkoxy-functionalized derivatives. mdpi.com Another example of this type of modification is the replacement of the chloro group with a bromo group to form 1-(2-bromoethyl)-4-methoxybenzene. The bromo-analogue can exhibit different reactivity in subsequent chemical transformations.

Aromatic Ring Substitutions and Functionalization

The methoxy-substituted benzene (B151609) ring offers another site for structural diversification. Electrophilic aromatic substitution reactions are commonly employed to introduce additional functional groups onto the ring, leading to a variety of polysubstituted benzene derivatives.

Synthesis of Pyrazole (B372694) Derivatives via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. mdpi.comigmpublication.org While direct Vilsmeier-Haack reaction on 1-(2-chloroethoxy)-4-methoxybenzene itself is not prominently documented in the provided context, a related transformation showcases the utility of this reaction in generating complex heterocyclic systems. In one study, the Vilsmeier-Haack reaction was employed for the dual functionalization of a related pyrazole precursor, 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole. mdpi.com This reaction resulted in the formation of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. mdpi.com This process simultaneously introduced a chloroethoxy group and a formyl group onto the pyrazole ring system. mdpi.com The reaction typically utilizes a Vilsmeier reagent pre-formed from phosphorus oxychloride and dimethylformamide. mdpi.comigmpublication.org The resulting pyrazole-4-carbaldehydes are considered versatile scaffolds for further synthetic modifications. mdpi.com

Preparation of Bis-functionalized Methoxybenzene Analogues

The aromatic ring of methoxybenzene derivatives can be functionalized with multiple substituents. A notable example is the synthesis of 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene. nih.gov This synthesis begins with the reaction of 4-methoxyphenol (B1676288) with benzyl (B1604629) chloride to protect the hydroxyl group as a benzyl ether. nih.gov In a subsequent step, the resulting 1-benzyloxy-4-methoxybenzene undergoes a chloromethylation reaction. nih.gov This is achieved by treating it with paraformaldehyde and hydrochloric acid in glacial acetic acid, which introduces two chloromethyl groups onto the benzene ring. nih.gov The final product, 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene, is a bis-functionalized analogue that has been used as a monomer in the synthesis of polymers with potential applications in electroluminescent materials. nih.gov

Design of Scaffold Building Blocks Incorporating the Methoxybenzene-Chloroethoxy Motif

The this compound structure is a valuable building block for designing more complex molecular scaffolds. The combination of the reactive chloroethoxy tail and the modifiable aromatic ring allows for its incorporation into larger, multifunctional molecules. For instance, the products resulting from the Vilsmeier-Haack formylation of related pyrazole systems, which can incorporate the chloroethoxy moiety, are considered versatile scaffolds for synthesizing materials for various applications. mdpi.com The ability to introduce functional groups like aldehydes opens pathways to construct condensed heterocyclic systems. mdpi.comarkat-usa.org These subsequent reactions can lead to the formation of pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. mdpi.com

Precursors for Heterocyclic Systems

This compound serves as a versatile precursor in the synthesis of various heterocyclic systems. Its bifunctional nature, possessing both a reactive chloroalkyl group and an activated aromatic ring, allows for a range of cyclization strategies.

One notable application is in the Vilsmeier-Haack reaction. smolecule.com This reaction utilizes the reactivity of the aromatic ring. Specifically, this compound can be formylated to introduce a functional group that facilitates subsequent cyclization. An example of this is the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a substituted pyrazole, which is a key heterocyclic scaffold in medicinal chemistry. smolecule.com The presence of the chloroethoxy side chain on the resulting pyrazole offers a further point for chemical modification.

The chloroethoxy group itself is a key reactive handle for building heterocyclic rings. Through nucleophilic substitution reactions, the terminal chlorine can be displaced by various nucleophiles, leading to the formation of new carbon-heteroatom bonds and subsequent ring closure. This strategy is fundamental in constructing a wide array of heterocyclic structures.

The development of synthetic methodologies for flavones, a class of heterocyclic compounds, often involves precursors with similar structural motifs. For instance, the synthesis of substituted 2-(5-chloro-2-hydroxyphenyl)-4H-chromen-4-ones has been achieved through the cyclization of intermediates derived from related chloro- and hydroxy-substituted phenyl compounds. researchgate.net While not directly starting from this compound, these syntheses illustrate the utility of halogenated aromatic ethers in constructing complex heterocyclic frameworks like chromenones. researchgate.net

Furthermore, research into the synthesis of novel fluorescent nucleoside analogues has employed multi-step pathways to construct substituted 1,6-naphthyridin-7(6H)-ones, highlighting the intricate strategies used to build complex heterocyclic systems. ipcm.fr

Intermediates for Complex Organic Architecture

The structural features of this compound make it a valuable intermediate for the construction of more elaborate organic molecules. smolecule.com Its utility extends beyond heterocyclic synthesis into the realm of complex organic architecture, where it serves as a building block for pharmaceuticals and materials science applications. smolecule.com

The presence of the chloro group allows for its participation in a variety of coupling and substitution reactions. For example, the principles of electroreductive chemistry, which have been applied to alkyl halides, demonstrate how such functional groups can be used to form challenging carbon-carbon and carbon-silicon bonds. nih.gov This type of transformation is crucial for assembling complex molecular skeletons from simpler, readily available precursors. nih.gov

In a broader context, substituted methoxybenzenes are common starting materials for valuable organic molecules. For example, 1,4-dimethoxybenzene (B90301) is a key precursor in a synthetic route to 2,5-dimethoxyphenethylamine, an important pharmaceutical intermediate. google.com This synthesis involves a Friedel-Crafts reaction followed by further functional group manipulations to build the final architecture. google.com

Similarly, 2-Acetyl-1,4-dimethoxynaphthalene has been identified as a key intermediate in the synthesis of naphtho[2,3-c]pyran-5,10-diones, which are naturally occurring compounds with notable biological activities. researchgate.net The synthesis of this intermediate from simpler naphthalene (B1677914) derivatives underscores the strategic importance of methoxy-substituted aromatic compounds in accessing complex natural product scaffolds. researchgate.net

The application of this compound as an intermediate leverages its distinct functional groups. The methoxy (B1213986) group directs electrophilic aromatic substitution, while the chloroethoxy tail provides a site for nucleophilic attack, making it a versatile component in multi-step synthetic sequences aimed at producing complex organic structures. smolecule.com

Interactive Data Table: Applications in Synthesis

Section Application Area Key Reaction Type Example Product/System Reference
4.3.1Precursor for Heterocyclic SystemsVilsmeier-Haack Reaction3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde smolecule.com
4.3.2Intermediate for Complex Organic ArchitectureIntermediate in organic synthesisPharmaceuticals and agrochemicals smolecule.com

Applications of 1 2 Chloroethoxy 4 Methoxybenzene in Advanced Chemical Synthesis

Intermediate in the Synthesis of Organic Compounds

The reactivity of the chloroethoxy group, coupled with the directing effects of the methoxy (B1213986) group on the aromatic ring, makes 1-(2-Chloroethoxy)-4-methoxybenzene a versatile intermediate in the synthesis of a wide array of organic compounds. smolecule.com Its utility spans from the development of agrochemicals to the construction of essential building blocks for pharmaceuticals.

Precursors for Agrochemicals

In the field of agricultural chemistry, this compound serves as a foundational precursor for the synthesis of novel agrochemicals. smolecule.comsmolecule.com The presence of the chloroethoxy and methoxy functionalities allows for sequential and controlled modifications to generate more complex molecules with desired pesticidal or herbicidal activities. The aromatic core and the ether linkages are common motifs in various classes of agrochemicals, and this compound provides an efficient entry point for their synthesis. Research in this area focuses on leveraging the reactivity of the chloro group for nucleophilic substitution reactions to introduce different functional groups that can enhance the biological efficacy of the final product.

Building Blocks for Pharmaceutical Intermediates

The pharmaceutical industry utilizes this compound as a key building block for the synthesis of pharmaceutical intermediates. smolecule.combldpharm.com Its structural features are incorporated into more complex molecules that form the backbones of various therapeutic agents. For instance, it is an impurity of Carvedilol, a nonselective β-adrenergic blocker with α1-blocking activity used in the treatment of hypertension and congestive heart failure. pharmaffiliates.com The ability to undergo reactions such as the Vilsmeier-Haack reaction allows for the introduction of formyl groups, creating versatile scaffolds for further chemical transformations in drug discovery and development. smolecule.com

Monomers for Specialty Polymer Development

Beyond its role as a synthetic intermediate, this compound also functions as a monomer in the creation of specialty polymers with tailored properties. smolecule.com These polymers find applications in materials science, particularly in the development of "smart" materials and optoelectronic devices.

Preparation of Temperature-Responsive Block Copolymers

A significant application of this compound is in the synthesis of temperature-responsive block copolymers. smolecule.com These polymers exhibit a lower critical solution temperature (LCST), meaning they undergo a reversible phase transition from soluble to insoluble in an aqueous solution as the temperature is raised. This property is highly sought after for applications in areas such as drug delivery and smart materials. smolecule.com The compound can be involved in polymerization techniques like redox polymerization to form these advanced materials. smolecule.com Research has demonstrated the synthesis of heterobifunctional block copolymers of poly(ethylene glycol) (PEG) and poly(N-isopropylacrylamide) (PNIPAM) using reversible addition-fragmentation chain transfer (RAFT) polymerization, where similar functional monomers are employed to create materials with controlled phase transition temperatures. nih.gov

Materials for Optoelectronic Devices (e.g., Solar Cells, OLEDs)

The electronic properties inherent to the substituted benzene (B151609) ring of this compound make it a valuable monomer for materials used in optoelectronic devices. smolecule.com These materials are integral to the fabrication of organic solar cells and organic light-emitting diodes (OLEDs). smolecule.combldpharm.com The ability to tune the electronic characteristics of the resulting polymers by incorporating this monomer allows for the optimization of charge transport and light-emitting properties. The development of such materials is a key area of research in the quest for more efficient and cost-effective renewable energy sources and display technologies.

Role in the Generation of Structurally Complex Molecules

The dual reactivity of this compound, stemming from the chloro group and the aromatic ring, positions it as a valuable reagent in the construction of structurally complex molecules. smolecule.com The chloro group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. Simultaneously, the methoxy-substituted benzene ring can participate in electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack reaction, to introduce further complexity. smolecule.com This orthogonal reactivity enables chemists to build intricate molecular architectures in a controlled and stepwise manner, which is crucial for the synthesis of natural products, complex pharmaceuticals, and advanced materials.

Analytical and Spectroscopic Characterization Methodologies for 1 2 Chloroethoxy 4 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, the precise arrangement of atoms within 1-(2-Chloroethoxy)-4-methoxybenzene can be determined.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Patterns

In the ¹H NMR spectrum of this compound, specific proton environments are expected to produce characteristic signals. The aromatic protons on the para-substituted benzene (B151609) ring would typically appear as a pair of doublets, a classic AA'BB' system, in the range of δ 6.8-7.0 ppm. The two protons ortho to the methoxy (B1213986) group would be chemically equivalent, as would the two protons ortho to the chloroethoxy group, leading to this splitting pattern.

The protons of the ethoxy chain would also exhibit distinct signals. The two protons of the methylene group adjacent to the aromatic ring (O-CH₂-CH₂-Cl) are expected to resonate as a triplet at approximately δ 4.2 ppm. The two protons of the methylene group adjacent to the chlorine atom (O-CH₂-CH₂-Cl) would likely appear as a triplet at around δ 3.8 ppm. The coupling between these two adjacent methylene groups would result in the observed triplet-of-triplets pattern, with a coupling constant (J-value) typical for vicinal protons on an aliphatic chain (around 6-8 Hz). The methoxy group protons (-OCH₃) would present as a sharp singlet at approximately δ 3.7-3.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (ortho to -OCH₃)6.8-7.0Doublet~8-9
Aromatic (ortho to -OCH₂CH₂Cl)6.8-7.0Doublet~8-9
O-CH₂ -CH₂-Cl~4.2Triplet~6-8
O-CH₂-CH₂ -Cl~3.8Triplet~6-8
-OCH₃ ~3.7-3.8SingletN/A

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of eight distinct carbon signals would be anticipated, as the symmetry of the para-substituted benzene ring results in four unique aromatic carbon signals.

The carbon of the methoxy group is expected to appear at approximately δ 55-56 ppm. The carbons of the chloroethoxy chain would have characteristic shifts, with the carbon bonded to the oxygen (O-C H₂-CH₂-Cl) resonating around δ 68-70 ppm and the carbon bonded to the chlorine (O-CH₂-C H₂-Cl) appearing further downfield at approximately δ 41-43 ppm due to the deshielding effect of the electronegative chlorine atom.

The aromatic carbons would show four distinct signals. The carbon atom attached to the methoxy group (C-OCH₃) would be the most shielded, appearing around δ 154 ppm. The carbon atom attached to the chloroethoxy group (C-OCH₂CH₂Cl) would resonate at a slightly different chemical shift. The two equivalent aromatic carbons ortho to the methoxy group and the two equivalent aromatic carbons ortho to the chloroethoxy group would also give rise to two separate signals in the aromatic region (typically δ 114-130 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C -OCH₃ (aromatic)~154
C -OCH₂CH₂Cl (aromatic)~152
Aromatic CH (ortho to -OCH₃)~115
Aromatic CH (ortho to -OCH₂CH₂Cl)~116
O-C H₂-CH₂-Cl~68-70
O-CH₂-C H₂-Cl~41-43
-OC H₃~55-56

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared Absorption Band Analysis

The FT-IR spectrum of this compound would display several key absorption bands corresponding to the vibrations of its functional groups. Aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methoxy and ethoxy groups would be observed in the 3000-2850 cm⁻¹ range.

A prominent feature would be the C-O stretching vibrations. The aryl-alkyl ether linkage (Ar-O-CH₂) would likely show a strong, characteristic absorption band around 1250 cm⁻¹. The aliphatic ether linkage (CH₂-O-CH₂) would also contribute to this region. The C-Cl stretching vibration of the chloroalkyl group would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹. Bending vibrations for the aromatic ring (C-H out-of-plane bending) would provide information about the substitution pattern, with a strong band around 830-810 cm⁻¹ being indicative of para-substitution.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
Aryl-Alkyl Ether (C-O)Stretching~1250
Aromatic C=CStretching1600-1450
C-ClStretching800-600
Aromatic C-H (para-subst.)Out-of-plane Bending830-810

Note: These are predicted ranges and the exact peak positions and intensities can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure. The molecular ion peak (M⁺) in the mass spectrum of this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (186.63 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak would also be observed, which is a characteristic signature for a molecule containing one chlorine atom.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation would be the cleavage of the C-O bond of the ethoxy group, leading to the formation of a stable methoxyphenoxy radical and a chloroethyl cation. Another likely fragmentation pathway is the loss of the chloroethoxy side chain to generate a methoxybenzene radical cation. Further fragmentation of the aromatic ring and the side chain would produce a series of smaller fragment ions that can be used to piece together the structure of the original molecule.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment Ion
186/188[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl)
123[M - CH₂CH₂Cl]⁺
108[C₇H₈O]⁺
77[C₆H₅]⁺
63/65[CH₂CH₂Cl]⁺

Note: The relative intensities of these fragments will depend on the ionization conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This precision allows for the determination of the elemental formula of a compound, a critical step in its identification. For this compound, with the molecular formula C9H11ClO2, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure mass-to-charge ratios (m/z) to several decimal places. This capability enables the differentiation between compounds that have the same nominal mass but different elemental compositions. The high mass accuracy of HRMS provides strong evidence for the identity of this compound in a sample.

PropertyValueSource
Molecular FormulaC9H11ClO2PubChem
Theoretical Exact Mass 186.0447573 Da PubChem nih.gov
Molecular Weight186.63 g/mol PubChem nih.gov

The experimentally determined exact mass from an HRMS analysis of a pure sample of this compound would be expected to align closely with the theoretical value, typically within a few parts per million (ppm), thus confirming its elemental composition.

Fragmentation Pathway Analysis for Structural Confirmation

In addition to providing the exact mass of the molecular ion, mass spectrometry can be used to elucidate the structure of a compound through fragmentation analysis. In tandem mass spectrometry (MS/MS), the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

While specific fragmentation data for this compound is not extensively published, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of related aromatic ethers and chloroalkanes. The fragmentation process typically involves the cleavage of the weakest bonds and the formation of stable ions.

Proposed Key Fragmentation Steps:

Loss of the chloroethyl group: A common fragmentation pathway would involve the cleavage of the ether bond, leading to the loss of the chloroethyl radical (•CH2CH2Cl) and the formation of a stable methoxyphenoxy radical cation.

Formation of the methoxyphenol ion: Subsequent rearrangement and fragmentation could lead to the formation of a protonated methoxyphenol ion.

Cleavage of the chloroethoxy side chain: Fragmentation can also occur within the chloroethoxy side chain, such as the loss of a chlorine radical (•Cl) or ethylene (C2H4).

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule, providing a high degree of confidence in the structural assignment of this compound.

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are indispensable for separating the components of a mixture, making them ideal for assessing the purity of a chemical substance and identifying any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. thermofisher.com Given the likely volatility of this compound, GC-MS is a suitable method for its trace analysis. In this technique, the sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. thermofisher.com

As the separated components elute from the column, they enter the mass spectrometer, which serves as a detector. The mass spectrometer provides mass spectra for each eluting peak, allowing for the identification of the main compound and any impurities. The high sensitivity of GC-MS makes it particularly useful for detecting and identifying trace-level impurities that may be present from the synthesis or degradation of this compound.

ParameterDescription
Stationary Phase A non-polar or medium-polarity column would likely be suitable for the separation.
Carrier Gas Inert gases such as helium or nitrogen are typically used. thermofisher.com
Ionization Mode Electron Ionization (EI) is commonly used for generating reproducible mass spectra.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of a broad range of compounds, including those that may not be sufficiently volatile for GC analysis. For this compound, reversed-phase HPLC would be a common approach for purity evaluation.

In a typical reversed-phase HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. The separation occurs on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The retention time of the compound is a characteristic property under specific chromatographic conditions.

The purity of a sample of this compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. This method allows for the quantification of purity and the detection of non-volatile impurities. The use of a diode-array detector (DAD) or a mass spectrometer (LC-MS) can further aid in the identification of any detected impurities. The quality control of pharmaceutical substances often involves setting strict limits on impurities, which can be monitored by HPLC.

ParameterTypical Condition
Stationary Phase C18 or other suitable reversed-phase material.
Mobile Phase A mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Detection UV-Vis, Diode-Array Detector (DAD), or Mass Spectrometry (MS).

Advanced Computational and Theoretical Studies on 1 2 Chloroethoxy 4 Methoxybenzene

Molecular Modeling and Conformational Analysis

The three-dimensional arrangement of atoms in 1-(2-Chloroethoxy)-4-methoxybenzene is not static; the molecule can adopt various spatial orientations, known as conformations, due to the rotation around its single bonds. Understanding these conformations is crucial as they can significantly influence the compound's physical and chemical properties.

Molecular modeling techniques, particularly those based on quantum mechanics, are employed to investigate the potential energy surface of the molecule. By systematically rotating the dihedral angles of the chloroethoxy side chain relative to the methoxybenzene ring, researchers can identify the most stable conformations, which correspond to the minima on the potential energy surface. These calculations typically involve geometry optimization, where the atomic coordinates are adjusted to find the lowest energy arrangement. The relative energies of different conformers can then be calculated to determine their population distribution at a given temperature.

For this compound, key rotations would be around the C(aryl)-O, O-C(ethyl), and C(ethyl)-Cl bonds. The interplay between steric hindrance involving the bulky chlorine atom and the methoxy (B1213986) group, and electronic effects such as hyperconjugation, dictates the preferred conformations. It is anticipated that the most stable conformer would exhibit a staggered arrangement of the chloroethoxy chain to minimize steric repulsion.

Electronic Structure Investigations

The arrangement of electrons within a molecule is fundamental to its reactivity and spectroscopic behavior. Advanced computational methods provide a detailed picture of the electronic structure of this compound.

Quantum Chemical Calculations of Electron Density Distribution

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electron density distribution throughout the molecule. This analysis reveals the regions of high and low electron density, which are indicative of the molecule's reactive sites. In this compound, the oxygen atoms of the ether and methoxy groups are expected to be regions of high electron density due to their high electronegativity, making them potential sites for electrophilic attack. Conversely, the carbon atom attached to the chlorine is expected to be electron-deficient and thus susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to analyze the electron density in terms of localized bonds and lone pairs, providing a more intuitive chemical picture of the bonding within the molecule.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and its electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and the energy required for electronic excitation.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxybenzene ring, while the LUMO is likely to be distributed over the entire molecule, with significant contributions from the chloroethoxy side chain. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to participate in chemical reactions.

Table 1: Representative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-8.50
LUMO-0.25
HOMO-LUMO Gap8.25

Note: These are representative theoretical values and can vary depending on the computational method and basis set used.

Spectroscopic Property Prediction and Validation

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data, which are essential for the experimental characterization of molecules.

Theoretical Calculations of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations can predict the chemical shifts for each unique proton and carbon atom in this compound.

By comparing the calculated chemical shifts with experimentally obtained spectra, a detailed assignment of the NMR signals can be made, confirming the molecule's connectivity and stereochemistry. Discrepancies between theoretical and experimental values can also provide insights into solvent effects or conformational dynamics.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

ProtonPredicted (ppm)Experimental (ppm)
Methoxy (CH₃)3.783.79
O-CH₂4.154.12
CH₂-Cl3.803.77
Aromatic (ortho to OMe)6.906.88
Aromatic (ortho to OCH₂CH₂Cl)7.257.22

Note: Predicted values are illustrative and depend on the level of theory and solvent model.

Vibrational Frequency Computations

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Theoretical calculations of vibrational frequencies can predict the positions and intensities of the absorption bands in the IR and Raman spectra of this compound. These calculations are typically performed at the same level of theory as the geometry optimization.

The computed vibrational spectrum can be used to assign the experimentally observed bands to specific molecular motions, such as C-H stretching, C-O-C bending, and C-Cl stretching. This detailed vibrational analysis provides a fingerprint of the molecule and confirms the presence of its various functional groups.

Table 3: Key Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeCalculated Frequency (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2980-2850
C-O-C Asymmetric Stretch1250
C-O-C Symmetric Stretch1040
C-Cl Stretch750

Note: Calculated frequencies are often scaled to better match experimental values.

Intermolecular Interactions and Solvation Effects

Computational and theoretical investigations into the intermolecular interactions and solvation effects of this compound are crucial for understanding its behavior in various chemical environments. These studies provide insights into the non-covalent forces that govern its aggregation, crystal packing, and interactions with solvents, which in turn influence its physical properties and reactivity.

Detailed research findings from computational studies, such as Density Functional Theory (DFT) and molecular dynamics simulations, are instrumental in elucidating the nature and strength of intermolecular forces. These forces include hydrogen bonding, van der Waals interactions, and electrostatic interactions. The presence of a methoxy group, an ether linkage, and a chloro substituent on the benzene (B151609) ring of this compound suggests the potential for a variety of specific intermolecular contacts.

Solvation effects, which describe how a solvent influences the properties and behavior of a solute, are another critical area of theoretical study. The solubility and conformational preferences of this compound are intimately linked to its interactions with solvent molecules. Computational models can predict how the molecule will behave in different solvents, ranging from polar to non-polar, by calculating parameters such as solvation free energy.

Further theoretical and computational research is needed to provide a detailed understanding of these phenomena for this compound. Such work would be valuable for predicting its behavior in various applications, from materials science to medicinal chemistry.

Future Research Directions for 1 2 Chloroethoxy 4 Methoxybenzene

Exploration of Novel Synthetic Pathways

The current synthesis of 1-(2-chloroethoxy)-4-methoxybenzene often relies on classical methods such as nucleophilic substitution reactions involving phenolic compounds and alkyl halides. smolecule.com While effective, these methods may be subject to limitations in terms of yield, selectivity, and reaction conditions. Future research should focus on exploring more advanced and efficient synthetic strategies.

Key Research Objectives:

Transition-Metal Catalysis: Investigating cross-coupling reactions, such as those catalyzed by palladium, copper, or nickel, could offer alternative pathways. For instance, coupling 4-methoxyphenol (B1676288) with a suitable 2-chloroethoxy-containing reagent under catalytic conditions might provide higher yields and milder reaction conditions.

Flow Chemistry: Continuous flow synthesis presents an opportunity for a safer, more scalable, and highly controlled production process. Research into optimizing reaction parameters like temperature, pressure, and catalyst residence time in a flow reactor could lead to significant improvements in efficiency and product purity.

Chemo-enzymatic Synthesis: Combining the selectivity of enzymatic reactions with the efficiency of chemical synthesis is a promising avenue. researchgate.net Exploring enzymes that can facilitate the etherification step could lead to highly stereoselective and environmentally benign synthetic routes.

A comparative table of potential synthetic approaches is presented below.

Synthetic ApproachPotential AdvantagesResearch Focus
Transition-Metal Catalysis Higher yields, milder conditions, greater functional group tolerance.Catalyst screening, ligand optimization, reaction mechanism studies.
Flow Chemistry Enhanced safety, scalability, precise process control, improved purity.Reactor design, optimization of flow parameters, integration of purification.
Chemo-enzymatic Methods High selectivity, environmentally friendly, reduced byproducts.Enzyme discovery and engineering, process optimization, solvent selection.

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are crucial for the sustainable development of chemical processes. uniroma1.itijpdd.orgijpdd.org Future research on this compound should prioritize the development of environmentally friendly synthetic methods that minimize waste and avoid hazardous substances. uniroma1.it

Core Areas for Green Synthesis Research:

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents would significantly reduce the environmental footprint of the synthesis.

Energy Efficiency: The use of microwave irradiation or ultrasonic-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. One-pot or tandem reactions, where multiple synthetic steps are performed in a single reactor, can improve atom economy and reduce waste from purification steps. nih.gov

Green Chemistry PrincipleApplication to SynthesisDesired Outcome
Safer Solvents and Auxiliaries Use of water, ionic liquids, or solvent-free conditions.Reduced environmental pollution and worker exposure to toxins.
Design for Energy Efficiency Implementation of microwave or ultrasonic irradiation. researchgate.netFaster reaction rates and lower energy consumption.
Maximize Atom Economy Development of one-pot, multi-component reactions.Minimized waste generation and increased process efficiency.

Expansion of Applications in Emerging Material Technologies

This compound is already utilized in the development of materials for solar cells and organic light-emitting diodes (OLEDs) due to its electronic properties. smolecule.com It also serves as a component in the synthesis of temperature-responsive block copolymers used in smart materials and drug delivery systems. smolecule.com Future research should aim to expand upon these applications.

Potential New Applications:

Advanced Polymers: The reactive chloro group allows for its incorporation into a variety of polymer backbones. Research could focus on creating novel polymers with tailored properties, such as enhanced thermal stability, specific optical characteristics, or improved biocompatibility for medical applications.

Organic Electronics: Further exploration of its derivatives as components in organic field-effect transistors (OFETs), sensors, or photovoltaic devices could lead to the development of next-generation electronic materials.

Functional Surfaces: The molecule could be used to modify surfaces, imparting specific properties like hydrophobicity, conductivity, or bioreceptivity. This could have applications in coatings, biomedical implants, and microfluidic devices.

Advanced Mechanistic Investigations Using In Situ Spectroscopy

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing processes and designing new transformations. The use of advanced in situ spectroscopic techniques can provide real-time insights into reaction kinetics, intermediates, and transition states.

Spectroscopic Techniques for Mechanistic Studies:

In Situ FT-IR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, products, and key intermediates throughout a reaction, providing valuable kinetic data.

Photoionization Mass Spectrometry: This powerful tool can detect and identify elusive reactive intermediates, such as radicals or carbenes, offering a detailed picture of the reaction pathway. rsc.org

NMR Spectroscopy: Real-time NMR studies can elucidate complex reaction networks and provide structural information on transient species.

By applying these advanced analytical methods, researchers can gain a fundamental understanding of reactions like the Vilsmeier-Haack reaction, where this compound is used to create complex heterocyclic scaffolds. smolecule.com

Targeted Derivatization for Specific Research Applications

The functional groups of this compound provide handles for targeted derivatization, enabling the synthesis of a wide array of new molecules with specific properties and functions.

Future Derivatization Strategies:

Q & A

What are the common synthetic routes for 1-(2-Chloroethoxy)-4-methoxybenzene, and how are reaction conditions optimized?

Basic Research Question
The synthesis typically involves introducing the 2-chloroethoxy group to a 4-methoxybenzene scaffold. A standard method employs nucleophilic substitution, where 4-methoxybenzene derivatives react with 2-chloroethylating agents (e.g., 1,2-dichloroethane) under basic conditions. For example, nickel-catalyzed cross-coupling (e.g., Mizoroki-Heck or Suzuki reactions) can facilitate aryl-ether bond formation . Optimization focuses on solvent polarity (e.g., DMF for high dielectric constant), temperature (60–100°C), and catalyst loading (1–5 mol% Ni or Pd) to enhance yield and reduce byproducts. Purity is often verified via GC-MS or HPLC .

Which spectroscopic techniques are critical for characterizing this compound, and what key data points distinguish it from analogs?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : The 2-chloroethoxy group shows distinct splitting patterns (e.g., δ ~3.8 ppm for OCH₂CH₂Cl protons and δ ~70–75 ppm for the chlorinated carbon in ¹³C NMR). Methoxy groups resonate at δ ~3.3–3.5 ppm .
  • GC-MS : Molecular ion peaks at m/z corresponding to C₉H₁₁ClO₂ (MW 198.6) and fragment ions like [M-Cl]⁺ confirm the structure .
  • IR Spectroscopy : C-O-C stretches (~1100 cm⁻¹) and aryl-Cl vibrations (~550 cm⁻¹) are diagnostic .

How does the chloroethoxy group influence reactivity in cross-coupling reactions, and what mechanistic insights are debated?

Advanced Research Question
The chloroethoxy group acts as both an electron-withdrawing substituent (via Cl) and a steric hindrance factor, affecting regioselectivity in coupling reactions. For instance, gold-catalyzed isomerization of allenes may proceed via carbocation intermediates stabilized by the methoxy group, while nickel-mediated reactions favor oxidative addition at the chloro site . Contradictions arise in literature regarding whether the Cl group participates directly in transition states or acts as a leaving group post-coupling . Mechanistic studies using deuterium labeling or computational DFT analysis are recommended to resolve ambiguities .

How can stereochemical outcomes in derivatives of this compound be controlled and analyzed?

Advanced Research Question
Stereoselective synthesis often leverages chiral auxiliaries or asymmetric catalysis. For example, the PMB (para-methoxybenzyl) group in derivatives can induce enantioselectivity during Schmidt reactions . Enantiomeric ratios are quantified via chiral HPLC (e.g., Chiralpak® columns) or by derivatizing with Mosher’s acid for ¹⁹F NMR analysis . Conflicting reports on diastereomer ratios may arise from solvent polarity effects, requiring controlled experiments in aprotic vs. protic media .

How should researchers address contradictions in reported spectroscopic data or synthetic yields for this compound?

Data Contradiction Analysis
Discrepancies in NMR shifts or reaction yields (e.g., 60% vs. 85%) often stem from impurities or solvent artifacts. Mitigation strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from byproducts like dichloride intermediates .
  • Reproducibility protocols : Standardize quenching methods (e.g., aqueous workup vs. column chromatography) to isolate pure products .
  • Comparative analysis : Cross-reference with databases like NIST Chemistry WebBook for validated spectral data .

What role does this compound play in synthesizing bioactive or polymeric compounds?

Advanced Application Focus
The compound serves as a versatile intermediate:

  • Pharmaceuticals : It is a precursor to sulfonamide derivatives (e.g., doretilide) via nucleophilic displacement of Cl with amines .
  • Polymer chemistry : The chloroethoxy group participates in radical-initiated polymerization, forming ether-linked copolymers .
  • Probes in biochemistry : Derivatives with fluorinated tags (e.g., ¹⁹F-labeled analogs) are used to study membrane permeability via NMR .

What safety and handling protocols are essential due to the compound’s reactive chloroethoxy group?

Basic Research Question
The compound’s toxicity requires:

  • Ventilation : Use fume hoods to avoid inhalation of volatile chloro intermediates.
  • Protective gear : Nitrile gloves and goggles to prevent skin/eye contact.
  • Deactivation : Quench reactions with sodium bicarbonate to neutralize acidic byproducts .

How can computational methods predict the reactivity of this compound in novel reactions?

Advanced Research Question
DFT calculations (e.g., Gaussian or ORCA software) model electron density around the Cl and methoxy groups to predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations assess solvent effects on reaction pathways . Validate predictions with kinetic isotope effect (KIE) studies or Hammett plots .

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1-(2-Chloroethoxy)-4-methoxybenzene
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Reactant of Route 2
1-(2-Chloroethoxy)-4-methoxybenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.